O-(1-ethylpiperidin-3-yl)hydroxylamine

Ornithine decarboxylase inhibition Polyamine biosynthesis Antiproliferative drug discovery

O-(1-Ethylpiperidin-3-yl)hydroxylamine (CAS 1350738-80-5) is an O-substituted hydroxylamine building block comprising a piperidine ring N-alkylated with an ethyl group and bearing an aminooxy (-ONH₂) substituent at the 3-position, with molecular formula C₇H₁₆N₂O and molecular weight 144.21 g/mol. The compound is commercially available at 95–98% purity from multiple suppliers including Enamine (catalog EN300-127525), AKSci, and Leyan.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 1350738-80-5
Cat. No. B1377370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(1-ethylpiperidin-3-yl)hydroxylamine
CAS1350738-80-5
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)ON
InChIInChI=1S/C7H16N2O/c1-2-9-5-3-4-7(6-9)10-8/h7H,2-6,8H2,1H3
InChIKeySYZPTVNMZNHKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(1-Ethylpiperidin-3-yl)hydroxylamine (CAS 1350738-80-5): Supply & Structural Baseline for Procurement Decisions


O-(1-Ethylpiperidin-3-yl)hydroxylamine (CAS 1350738-80-5) is an O-substituted hydroxylamine building block comprising a piperidine ring N-alkylated with an ethyl group and bearing an aminooxy (-ONH₂) substituent at the 3-position, with molecular formula C₇H₁₆N₂O and molecular weight 144.21 g/mol [1]. The compound is commercially available at 95–98% purity from multiple suppliers including Enamine (catalog EN300-127525), AKSci, and Leyan . Structurally, it belongs to the class of aminooxy piperidines disclosed in patent US5322852 as ornithine decarboxylase (ODC) inhibitors, where N-ethyl substitution on the piperidine ring constitutes a preferred embodiment alongside the N-methyl congener [2].

Why Generic O-(1-Alkylpiperidin-3-yl)hydroxylamines Cannot Be Interchanged: Evidence for CAS 1350738-80-5


The N-alkyl substituent on the piperidine ring of aminooxy piperidines directly modulates two pharmacologically critical parameters: inhibitor–enzyme binding affinity against ornithine decarboxylase and the physicochemical properties governing membrane permeability and oral bioavailability. In the seminal ODC inhibitor patent US5322852, the methyl-substituted congener O-(1-methylpiperidin-3-yl)hydroxylamine (CAS 758660-29-6) is designated as the 'most preferred' embodiment, yet N-ethyl analogs are explicitly classified as 'compounds of special interest' [1]. This hierarchy is not arbitrary; it reflects the fact that N-methyl and N-ethyl substituents impart measurably different lipophilicity (ΔlogP ≈ 0.4–0.5), conformational equilibrium, and pKa to the piperidine scaffold . Consequently, a researcher or procurement officer who substitutes the N-ethyl compound with the N-methyl or unsubstituted (NH) piperidine analog risks altering compound properties that are integral to target engagement, cellular permeability, and ultimately in vitro or in vivo pharmacological outcomes. The quantitative evidence below substantiates why the specific N-ethyl-3-aminooxy substitution pattern of CAS 1350738-80-5 represents a non-interchangeable molecular decision point.

Quantitative Differentiation Evidence for O-(1-Ethylpiperidin-3-yl)hydroxylamine (CAS 1350738-80-5) Against Structural Analogs


ODC Inhibitory Potency Class: Aminooxy Piperidines with N-Ethyl Substitution Fall Within the Patent-Disclosed IC₅₀ Range of 0.21–6.1 μM

Patent US5322852 discloses that aminooxy piperidine compounds of formula I—which encompass O-(1-ethylpiperidin-3-yl)hydroxylamine when R = ethyl, R₁ = -O-NH₂ (n=0) at position 3—exhibit IC₅₀ values against rat liver ornithine decarboxylase (ODC) in the range of 0.21 to 6.1 μM [1]. The patent explicitly identifies compounds where the N-alkyl substituent R is C₁–C₂ alkyl (methyl or ethyl) as preferred, with the N-methyl trans isomer designated 'most preferred' but the N-ethyl variant classified as a 'compound of special interest' [1]. While the specific IC₅₀ value for the N-ethyl-3-aminooxy compound is not tabulated individually, the patent's explicit inclusion of N-ethyl within the preferred genus and the reported class-level potency range of 0.21–6.1 μM place the compound in a therapeutically relevant potency bracket [1]. The comparator O-(1-methylpiperidin-3-yl)hydroxylamine (CAS 758660-29-6), as the 'most preferred' embodiment, presumably occupies the more potent end of this range, but its N-ethyl counterpart retains eligibility within the same inhibitory potency class [1].

Ornithine decarboxylase inhibition Polyamine biosynthesis Antiproliferative drug discovery

Lipophilicity Differential: N-Ethyl Substitution Increases Scaffold logP by ~0.4–0.5 Units vs. N-Methyl, Enhancing Predicted Membrane Permeability

The N-alkyl substituent on the piperidine ring is the sole structural variable differentiating O-(1-ethylpiperidin-3-yl)hydroxylamine (MW 144.21) from its closest analog O-(1-methylpiperidin-3-yl)hydroxylamine (CAS 758660-29-6, MW 130.19). The experimentally determined logP for 1-ethylpiperidine is 1.43 , while 1-methylpiperidine has a lower logP of approximately 1.0 [1]. This ΔlogP of ~0.43 correlates with the Hansch π-value for a methylene (-CH₂-) group (~0.5), consistent with the incremental hydrophobicity conferred by the ethyl extension [2]. Lipinski's Rule of Five analysis and CNS drug design principles indicate that a logP increase of 0.4–0.5 units can meaningfully affect passive membrane permeability, blood–brain barrier penetration potential, and non-specific protein binding [2]. The lipophilicity difference is further reflected in the computed logD₇.₄ for 1-ethylpiperidine (-1.21) versus the expected more negative value for the N-methyl analog, indicating a measurable shift in the distribution coefficient at physiological pH .

Lipophilicity optimization BBB permeability Drug-like property tuning

Purity Procurement Benchmark: CAS 1350738-80-5 Is Commercially Available at 98% Purity, Exceeding the 95% Baseline for Closest Analogs

Among commercially available O-(1-alkylpiperidin-3-yl)hydroxylamines, the N-ethyl variant (CAS 1350738-80-5) is supplied by Leyan at 98% purity , exceeding the 95% minimum purity commonly specified for the N-methyl analog (CAS 758660-29-6) and the unsubstituted piperidine variant . For procurement decisions, purity directly impacts the reliability of dose–response assays, SPR studies, and the cost of downstream purification in medicinal chemistry workflows. A 3% absolute purity difference (98% vs. 95%) translates to approximately 60% less total impurity burden (2% vs. 5% impurities), which can be significant when screening at micromolar concentrations where impurities may confound IC₅₀ determinations .

Building block procurement Purity specification Screening library quality

Conformational Preorganization: N-Ethyl on Piperidine Imposes Stronger Equatorial Preference (ΔG ≈ 0.9 kcal/mol) than N-Methyl (ΔG ≈ 0.65 kcal/mol), Tuning 3-Aminooxy Spatial Presentation

The conformational free-energy difference favoring equatorial N-alkyl orientation on the piperidine ring has been experimentally determined by dipole moment studies: ΔG = 0.65 kcal/mol for N-methyl and ΔG = 0.9 kcal/mol for N-ethyl [1]. This 0.25 kcal/mol greater equatorial preference for N-ethyl means that at 298 K, approximately 82% of N-ethylpiperidine molecules adopt the equatorial conformation versus ~75% for N-methylpiperidine—a 7 percentage-point increase in conformational homogeneity [1]. For O-(1-ethylpiperidin-3-yl)hydroxylamine, this increased equatorial preference of the N-ethyl group influences the spatial orientation of the 3-aminooxy substituent, which in turn affects: (i) the distance and angle of the nucleophilic -ONH₂ group relative to the piperidine ring plane, and (ii) the presentation of the aminooxy warhead to the pyridoxal-5'-phosphate (PLP) cofactor in the ODC active site [2]. The patent US5322852 further specifies that the trans relationship between the N-alkyl group and the aminooxy substituent is preferred for ODC inhibition, and the enhanced conformational bias of N-ethyl may contribute to differential target engagement relative to N-methyl [2].

Conformational analysis Structure-based design Stereoelectronic effects

Chemoselective Aminooxy Reactivity: O-(1-Ethylpiperidin-3-yl)hydroxylamine Provides a Rigid Cyclic Scaffold for Oxime Ligation Distinct from Flexible-Chain O-Substituted Hydroxylamines

O-Substituted hydroxylamines are established reagents for chemoselective oxime ligation with carbonyl compounds (aldehydes and ketones) under mild aqueous conditions, a reaction widely employed in bioconjugation, peptide stapling, and PROTAC linker chemistry [1]. Unlike acyclic O-alkyl hydroxylamines such as O-benzylhydroxylamine (logP ≈ 1.2) or O-ethylhydroxylamine (logP ≈ 0.2), O-(1-ethylpiperidin-3-yl)hydroxylamine embeds the reactive aminooxy group within a conformationally constrained piperidine ring . This integration of the reactive handle into a cyclic scaffold offers three differentiation points: (i) the piperidine nitrogen (pKa ~10.45 for the N-ethyl tertiary amine) contributes a protonation-state handle that can influence aqueous solubility and subcellular localization; (ii) the rigid 3-substituted piperidine restricts the conformational freedom of the aminooxy group compared to flexible-chain O-alkyl hydroxylamines, potentially reducing entropic penalties upon oxime bond formation; and (iii) the piperidine ring itself provides a vector for further derivatization distinct from the aminooxy warhead, enabling orthogonal functionalization strategies [2]. The N-ethyl substitution differentiates this compound from the N-benzyl and N-H piperidine aminooxy analogs by eliminating a potential metabolic labile site (N-dealkylation of benzyl) while retaining adequate lipophilicity for cellular uptake .

Chemoselective ligation Oxime conjugation Bioconjugation chemistry

Procurement-Driven Application Scenarios for O-(1-Ethylpiperidin-3-yl)hydroxylamine (CAS 1350738-80-5)


Ornithine Decarboxylase (ODC) Inhibitor Lead Optimization in Oncology Drug Discovery

CAS 1350738-80-5 serves as a direct starting point or intermediate for ODC inhibitor development, as established by its inclusion within the preferred genus of patent US5322852, where aminooxy piperidines demonstrate IC₅₀ values of 0.21–6.1 μM against rat liver ODC [1]. The N-ethyl substitution provides a quantifiable lipophilicity advantage (ΔlogP ≈ +0.43 vs. N-methyl analog) that medicinal chemists can exploit to tune cellular permeability while preserving the aminooxy warhead essential for PLP cofactor engagement in the ODC active site . Procurement of the 98%-purity grade (Leyan Product No. 1303216) minimizes impurity-driven assay artifacts during dose–response IC₅₀ determinations in cancer cell line proliferation assays .

Conformationally Constrained Oxime Ligation Linker for PROTAC and Bioconjugate Synthesis

The 3-aminooxy-1-ethylpiperidine scaffold of CAS 1350738-80-5 provides a rigid, cyclic O-substituted hydroxylamine for chemoselective oxime ligation with carbonyl-functionalized payloads, offering a distinct conformational profile compared to widely used flexible-chain O-benzylhydroxylamine or O-ethylhydroxylamine [1]. The N-ethyl tertiary amine (pKa ~10.45) contributes a protonatable handle under physiological conditions, enabling pH-dependent solubility modulation that is absent in simple O-alkyl hydroxylamines . In PROTAC linker chemistry, the constrained geometry of the 3-aminooxypiperidine may reduce the entropic penalty upon ternary complex formation relative to flexible linkers, potentially improving degradation efficiency—a hypothesis testable through comparative degradation kinetic assays (DC₅₀, Dₘₐₓ) .

Structure–Property Relationship (SPR) Studies: N-Alkyl Substituent Effects on Piperidine-Based Inhibitor Pharmacology

For medicinal chemistry groups systematically profiling N-alkyl substituent effects on piperidine-based pharmacophores, O-(1-ethylpiperidin-3-yl)hydroxylamine constitutes an essential comparator that bridges the gap between the N-methyl congener (CAS 758660-29-6, MW 130.19) and bulkier N-isopropyl or N-benzyl analogs. The experimentally measured conformational ΔG of 0.9 kcal/mol for N-ethyl piperidines (vs. 0.65 kcal/mol for N-methyl) provides a structural basis for interpreting differential target engagement or selectivity profiles [1]. Parallel SPR experiments measuring logD₇.₄, kinetic solubility, and microsomal stability across the N-methyl, N-ethyl, and N-H series can quantitatively deconvolute the contributions of lipophilicity and conformational bias to observed pharmacological outcomes .

Polyamine Metabolism Probe Development for Antiparasitic Drug Discovery

The aminooxy piperidine scaffold is implicated not only in oncology but also in antiparasitic applications, as the patent US5322852 specifies utility against protozoal infections including trypanosomiasis, malaria, and Pneumocystis carinii pneumonia via ODC inhibition [1]. O-(1-Ethylpiperidin-3-yl)hydroxylamine, with its balanced lipophilicity (logP ~1.43 for the piperidine core), may exhibit favorable permeability across protozoal membranes compared to the more polar N-methyl analog, making it a candidate probe for target engagement studies in Plasmodium or Trypanosoma models . The compound can be procured as a screening-ready building block for rapid derivatization into focused antiparasitic libraries .

Quote Request

Request a Quote for O-(1-ethylpiperidin-3-yl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.